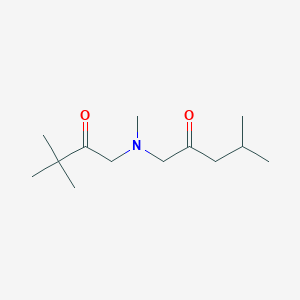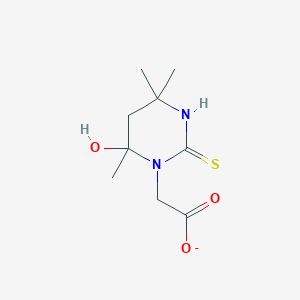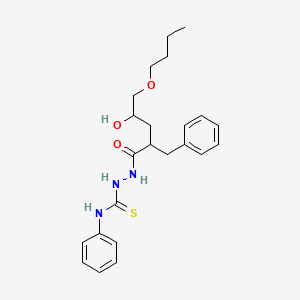![molecular formula C18H15BrClN3OS B11110437 (5Z)-5-(4-bromobenzylidene)-3-{[(5-chloro-2-methylphenyl)amino]methyl}-2-thioxoimidazolidin-4-one](/img/structure/B11110437.png)
(5Z)-5-(4-bromobenzylidene)-3-{[(5-chloro-2-methylphenyl)amino]methyl}-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-3-[(5-CHLORO-2-METHYLANILINO)METHYL]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromophenyl group, a chloromethylanilino group, and a thioxodihydroimidazol-4-one core. Its intricate molecular architecture makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-3-[(5-CHLORO-2-METHYLANILINO)METHYL]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves multi-step organic reactions
Formation of the Thioxodihydroimidazol-4-one Core: This step involves the reaction of appropriate starting materials under controlled conditions to form the core structure.
Introduction of the Bromophenyl Group: This can be achieved through a bromination reaction using bromine or a brominating agent.
Introduction of the Chloromethylanilino Group: This step involves the use of chloromethylaniline and suitable coupling reagents to attach the group to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-3-[(5-CHLORO-2-METHYLANILINO)METHYL]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromophenyl and chloromethylanilino groups can participate in substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with modified functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-3-[(5-CHLORO-2-METHYLANILINO)METHYL]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets. The bromophenyl and chloromethylanilino groups may interact with enzymes or receptors, modulating their activity. The thioxodihydroimidazol-4-one core could play a role in stabilizing these interactions and enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 5-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-3-[(5-BROMO-2-METHYLANILINO)METHYL]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE
- 5-[(Z)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-[(5-IODO-2-METHYLANILINO)METHYL]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE
Uniqueness
The uniqueness of 5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-3-[(5-CHLORO-2-METHYLANILINO)METHYL]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, potentially leading to novel applications in various fields.
Properties
Molecular Formula |
C18H15BrClN3OS |
|---|---|
Molecular Weight |
436.8 g/mol |
IUPAC Name |
(5Z)-5-[(4-bromophenyl)methylidene]-3-[(5-chloro-2-methylanilino)methyl]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H15BrClN3OS/c1-11-2-7-14(20)9-15(11)21-10-23-17(24)16(22-18(23)25)8-12-3-5-13(19)6-4-12/h2-9,21H,10H2,1H3,(H,22,25)/b16-8- |
InChI Key |
HTZUMSRJYQCTFM-PXNMLYILSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)NCN2C(=O)/C(=C/C3=CC=C(C=C3)Br)/NC2=S |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NCN2C(=O)C(=CC3=CC=C(C=C3)Br)NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11110356.png)


![1-[4'-Methyl-6-oxo-2'-(pyrrolidin-1-yl)-1,6-dihydro-4,5'-bipyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B11110383.png)
![2-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11110389.png)
![3-[(2-Fluorobenzoyl)oxy]-5-methylphenyl 2-fluorobenzoate](/img/structure/B11110395.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B11110402.png)

![2-[(4,6-Bis{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B11110418.png)

![3-(Acetyloxy)-4-({(E)-2-[2-(3-bromophenoxy)acetyl]hydrazono}methyl)phenyl acetate](/img/structure/B11110430.png)
![N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B11110438.png)
![2-(1-naphthylamino)-N'-[(1E)-(4-nitrophenyl)methylene]acetohydrazide](/img/structure/B11110452.png)

